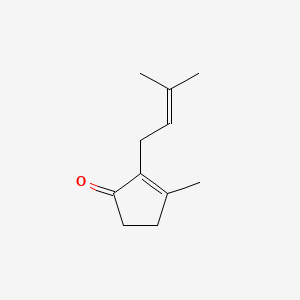
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)-
概要
説明
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with methyl and butenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of an inorganic base . Another approach includes the use of tributyltin chloride and 1-chloro-3-methyl-2-butene in an anhydrous tetrahydrofuran (THF) solution under sonication .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in Candida albicans . This compound may also interact with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal activity.
6-Hydroxy-5-(3-methyl-2-butenyl)benzaldehyde: Exhibits antimicrobial properties.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Used in fragrance and flavor industries.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is unique due to its cyclopentenone ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
61900-44-5 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
3-methyl-2-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-8(2)4-6-10-9(3)5-7-11(10)12/h4H,5-7H2,1-3H3 |
InChIキー |
CLYICGOQOVMKBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC1)CC=C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B8699060.png)
![8-Oxabicyclo[3.2.1]oct-6-en-2-one](/img/structure/B8699062.png)
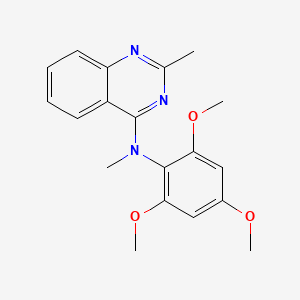
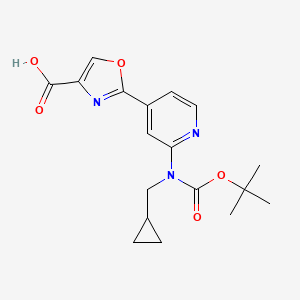
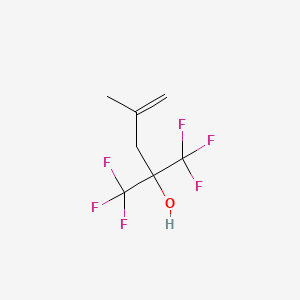

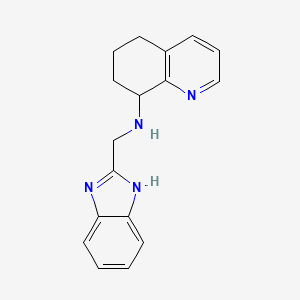

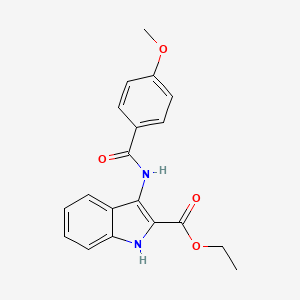
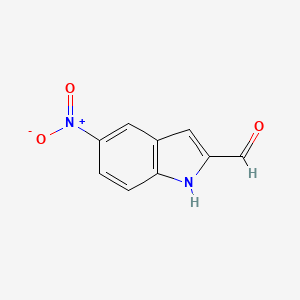
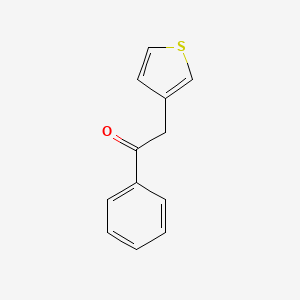
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid](/img/structure/B8699118.png)
